molecular formula C29H34O14 B1236810 1,5-Bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne CAS No. 83643-94-1

1,5-Bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne

Cat. No. B1236810
CAS RN: 83643-94-1
M. Wt: 606.6 g/mol
InChI Key: NKCXUXCXXINIMN-DBMAEGAXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(4’-glucopyranosyloxy-3’-hydroxyphenyl)pent-4-en-1-yne, also known as Hypoxoside, is a glycosylated norlignan derived from cinnamic acid . It belongs to the class of organic compounds known as phenolic glycosides, which are organic compounds containing a phenolic structure attached to a glycosyl moiety .


Synthesis Analysis

The major component isolated from the corm is Hypoxide. In its natural form, Hypoxide is inactive but can be hydrolysed to rooperol by the action of β glucosidase enzyme .


Molecular Structure Analysis

The molecular formula of 1,5-Bis(4’-glucopyranosyloxy-3’-hydroxyphenyl)pent-4-en-1-yne is C29H34O14 . Its average mass is 606.572 Da and its monoisotopic mass is 606.194885 Da .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Potential

  • Oxidative Systems Interaction: The compound, under the name rooperol, has been studied for its interaction with oxidative systems in human blood, showing comparable results to nordihydroguaiaretic acid (NDGA) in inhibiting leukotriene and prostaglandin synthesis. It also affects the oxidation states of myeloperoxidase in the presence of H2O2 (van der Merwe, Jenkins, Theron, & van der Walt, 1993).

Synthesis and Toxicological Studies

  • Isolation and Synthesis

    This compound has been isolated from Hypoxis rooperi and synthesized. Preliminary in vivo tests indicated low toxic properties (Drewes, Hall, Learmonth, & Upfold, 1984).

  • Cytotoxicity Studies

    It exhibits cytotoxicity towards B16-F10-BL-6 mouse melanoma cells when β-glucosidase activity is present in fetal bovine serum. This cytotoxicity is not observed when the serum is heat-inactivated, indicating a relationship between the compound's activity and β-glucosidase (Theron et al., 1994).

  • Metabolic Activation Study

    A study on the metabolic activation of related compounds, such as Bisphenol A, which shares structural similarities, sheds light on the potential metabolic pathways and toxicological properties of similar compounds (Banerjee, Periyasamy, & Pati, 2014).

Bioremediation and Environmental Impact

  • Bioremediation Potential: The potential of enzymes like laccase in the bioremediation of phenolic environmental pollutants, structurally similar to 1,5-Bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne, has been explored. This provides insights into the environmental impact and degradation pathways of these compounds (Chhaya & Gupte, 2013).

Anti-Inflammatory Applications

  • Potential Anti-inflammatory Activity: The compound has shown potential for anti-inflammatory activity, particularly in inhibiting iNOS and NF-κB, which are important targets in inflammation-related diseases (Zulfiqar et al., 2020).

Bioavailability and Metabolism

  • Bioavailability Study: Research on the bioavailability and metabolism of hypoxoside, a related compound, in humans revealed insights into how such compounds are processed in the body, which is crucial for understanding the therapeutic potential and safety profile (Kruger, Albrecht, Liebenberg, & van Jaarsveld, 1994).

properties

CAS RN

83643-94-1

Molecular Formula

C29H34O14

Molecular Weight

606.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-[(E)-5-[3-hydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]pent-1-en-4-ynyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H34O14/c30-12-20-22(34)24(36)26(38)28(42-20)40-18-8-6-14(10-16(18)32)4-2-1-3-5-15-7-9-19(17(33)11-15)41-29-27(39)25(37)23(35)21(13-31)43-29/h2,4,6-11,20-39H,1,12-13H2/b4-2+/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+/m1/s1

InChI Key

NKCXUXCXXINIMN-DBMAEGAXSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/CC#CC2=CC(=C(C=C2)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

synonyms

1,5-bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne
hypoxoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.